Bis(2,3-dichloropropyl) Ether

Description

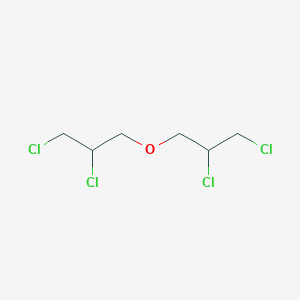

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(2,3-dichloropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUVEXODBSOVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)OCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864115 | |

| Record name | Bis(2,3-Dichloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7774-68-7 | |

| Record name | 1,2-Dichloro-3-(2,3-dichloropropoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3-dichloropropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,3-Dichloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis[2,3-dichloropropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Environmental Detection and Identification

The discovery of bis(2,3-dichloropropyl) ether and its isomers in the environment is intrinsically linked to the analytical surveillance of industrial effluents and major water bodies. These compounds were identified as byproducts of specific chemical manufacturing processes, particularly those involving chlorohydrin synthesis. researchgate.net

Initial detections emerged from toxicity identification evaluation studies in the United States, which pinpointed bis(dichloropropyl) ether isomers in the effluent of a petrochemical plant. researchgate.netnih.govresearchgate.net Concurrently, European researchers identified these compounds in significant concentrations, in the microgram per liter range, along the Elbe River, one of the continent's major waterways. researchgate.netnih.gov For many years, these ethers represented the most predominant chloroorganic contamination in the Elbe. researchgate.net Further investigations detected a series of highly chlorinated ethers, including three isomeric bis(dichloropropyl)ethers, in harbor sediment samples near a plant producing epichlorohydrin (B41342). researchgate.netresearchgate.net The formation of this class of compounds is understood to stem from the chemistry of adding hypochlorous acid (HOCl) to allyl chloride. researchgate.netresearchgate.net

A 1975 report for the U.S. Environmental Protection Agency detailed that the production of propylene (B89431) oxide via the chlorohydrin process generates dichloropropyl ethers as byproducts. epa.gov This historical documentation underscores that the environmental presence of this compound is a direct consequence of industrial chemical synthesis.

Isomeric Forms and Their Research Significance

The term "bis(dichloropropyl) ether" often refers to a mixture of isomers, each with a unique arrangement of chlorine atoms on the propyl chains. The specific positioning of these atoms gives rise to distinct chemical properties and, importantly, different biological activities, making their individual study a research priority.

Research has identified three primary isomers of bis(dichloropropyl) ether:

Bis(1,3-dichloro-2-propyl) ether

Bis(2,3-dichloro-1-propyl) ether

1,3-dichloro-2-propyl-2′,3′-dichloro-1′-propyl ether researchgate.net

The research significance of these isomers lies in their differential toxicity and environmental fate. For instance, in vitro studies investigating cytotoxicity found that bis(2,3-dichloro-1-propyl) ether and 1,3-dichloro-2-propyl-2′,3′-dichloro-1′-propyl ether exhibited notable cytotoxicity, determined by lactate (B86563) dehydrogenase activity, while bis(1,3-dichloro-2-propyl) ether showed less activity at the same concentration. researchgate.net

Furthermore, the genotoxic potential of these isomers has been a major focus. Bis(2,3-dichloro-1-propyl) ether, in particular, was found to be a potent mutagen in Salmonella typhimurium strains TA 100 and TA 1535 when activated by a metabolic system (S9 mix). researchgate.netnih.gov This isomer was also shown to induce a dose-dependent increase in micronuclei in a metabolically competent cell line and to cause DNA strand breaks. researchgate.netnih.gov Such findings highlight the potential carcinogenic risk associated with specific isomers present in surface waters. researchgate.netnih.gov

The stereochemistry of these molecules adds another layer of complexity and research interest. The presence of chiral centers means that enantiomeric forms (non-superimposable mirror images) exist. Quantitative analysis of water samples from the Elbe River revealed significant enantiomeric discriminations for the 2,3,2′,3′- and 1,3,2′,3′-isomers, suggesting that enantioselective biodegradation processes are at play in their environmental degradation. researchgate.net

Table 1: Isomers of Bis(dichloropropyl) Ether and Research Highlights

| Isomer Name | Key Research Findings |

|---|---|

| Bis(2,3-dichloro-1-propyl) ether | Demonstrated potent mutagenic activity in Salmonella assays (with metabolic activation). researchgate.netnih.gov Induces micronuclei and DNA strand breaks in vitro. researchgate.netnih.gov Exhibits significant cytotoxicity. researchgate.net |

| Bis(1,3-dichloro-2-propyl) ether | Showed lower cytotoxicity compared to other isomers in specific in vitro tests. researchgate.net |

| 1,3-dichloro-2-propyl-2′,3′-dichloro-1′-propyl ether | Exhibited notable cytotoxicity in vitro. researchgate.net |

| Meso-bis(2,3-dichloropropyl) ether | An achiral stereoisomer identified in research. ncats.io |

Positioning Within the Chloroether Compound Class

Industrial Production Processes and Byproduct Formation

This compound is not typically produced as a primary industrial chemical but is rather known as a byproduct in certain chemical manufacturing processes. chemicalbook.com Specifically, it is formed during the synthesis of chlorohydrins, which are key intermediates in the production of epoxides. researchgate.netgoogle.com One of the primary routes where this compound is generated is in the production of epichlorohydrin (B41342), a crucial component in the manufacture of epoxy resins. researchgate.net

The formation of this compound and its isomers occurs during the chlorohydrin process, particularly in the reaction of allyl chloride with hypochlorous acid. researchgate.netgoogle.com In this process, the desired product is dichloropropanol (B8674427). However, side reactions can lead to the formation of various chlorinated ether byproducts. google.com The reaction mechanism involves the initial addition of a chlorine cation to the allyl chloride, forming a reactive intermediate. This intermediate can then react with dichloropropanol, which has already been formed, to yield bis(dichloropropyl) ethers. researchgate.net It can also polymerize with the starting material, allyl chloride, leading to the formation of a range of other chlorinated ethers. researchgate.net

In addition to this compound, other structurally related C9 and C12 ethers and diethers have been identified as byproducts in these industrial processes. researchgate.net The presence of halide ions in the reaction mixture is known to promote the formation of these undesirable byproducts. google.com Efforts to minimize their formation include using purified hypochlorous acid solutions that are substantially free from chloride ions. google.com

The following table provides a summary of the yields of byproducts, including bis(dichloropropyl) ethers, in the synthesis of dichloropropanol under different reaction conditions.

Byproduct Yields in Dichloropropanol Synthesis

| Product | Yield (%) |

|---|---|

| Dichloropropanol | 89 |

| 1,2,3-Trichloropropane (B165214) | 1 |

| This compound | 1.5 |

Data from a specific example of glycerin dichlorohydrin production. google.com

Distribution in Aqueous Environments

The industrial formation of this compound as a byproduct directly contributes to its release into the environment, primarily through wastewater streams. Its presence has been documented in various aqueous compartments, from industrial effluents to riverine systems and even drinking water.

Wastewater from chemical plants, particularly those involved in the synthesis of chlorohydrins, is a significant source of this compound contamination in aquatic systems. researchgate.net Detailed analysis of industrial effluents from such facilities has revealed a complex mixture of chlorinated compounds, with bis(dichloropropyl) ether isomers being prominent constituents. researchgate.net Non-target screening of these effluents has been instrumental in identifying specific organic compounds that can act as molecular indicators for industrial emissions from chemical production. researchgate.net The presence of bis(1-chloromethyl-2-chloroethyl) ether, an isomer of this compound, was also investigated in the vicinity of a Dow plant in Freeport, although it was not detected in the water samples collected at that specific time. epa.gov

For many years, bis(dichloropropyl) ether isomers were the predominant chloroorganic contaminants found in the Elbe River. researchgate.net This highlights the significant and persistent nature of this contamination in a major European river system. The presence of these compounds in the Elbe indicates their transport from industrial sources and their distribution over a wide geographical area. Enantioselective analysis of the 2,3,2′,3′- and 1,3,2′,3′-isomers of tetrachlorobis(propyl) ether in water samples from the Elbe River has shown significant enantiomeric discriminations. researchgate.net This suggests that enantioselective biodegradation processes are at least partially responsible for the breakdown of these compounds in the river. researchgate.net

The occurrence of this compound is not limited to industrial effluents and receiving river systems. It has also been identified as a common contaminant in general wastewater. chemicalbook.com The persistence and mobility of this compound in aquatic environments raise concerns about its potential to enter drinking water supplies. While specific concentrations in drinking water are not extensively detailed in the provided search results, its presence in wastewater matrices underscores the importance of monitoring and removal processes to prevent contamination of potable water sources.

Presence in Sedimentary Compartments (e.g., Harbor Sediments)

The environmental fate of this compound extends beyond the aqueous phase, with the compound also being detected in sedimentary compartments. Harbor sediments, particularly those near industrial zones, can act as sinks for this and other persistent organic pollutants.

In a notable finding, a series of highly chlorinated ethers and diethers, including three isomeric bis(dichloropropyl)ethers, were detected in harbor sediment samples taken near an epichlorohydrin production plant. researchgate.net The presence of these compounds in the sediment indicates their tendency to partition from the water column and accumulate in the benthic environment. This accumulation in sediments can have long-term implications for the local ecosystem, as these compounds may be slowly released back into the water column or be taken up by benthic organisms.

The following table lists the compound names mentioned in this article.

Table of Compound Names

| Compound Name |

|---|

| Allyl chloride |

| Bis(1-chloromethyl-2-chloroethyl) ether |

| This compound |

| Bis(dichloropropyl) ether |

| Dichloropropanol |

| Epichlorohydrin |

| Hypochlorous acid |

| 1,2,3-Trichloropropane |

| 1,3,2′,3′-tetrachlorobis(propyl) ether |

Transport Dynamics in Environmental Media

The transport of this compound in the environment is governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment. While specific experimental data for this compound are limited, its transport behavior can be inferred from data on structurally similar chloroethers.

The tendency of an organic compound to move from water to soil or sediment is described by the soil organic carbon-water (B12546825) partition coefficient (Koc). For bis(2-chloroethyl)ether, a related compound, a Koc value of 75.9 L/kg has been reported. epa.gov This relatively low Koc value suggests that this compound is likely to have low to moderate adsorption to soil and sediment, indicating a potential for mobility in the subsurface and partitioning into the water column in aquatic systems. who.int

The Henry's Law constant (HLC) provides a measure of a chemical's tendency to partition between air and water. For bis(2-chloroisopropyl)ether, the HLC is estimated to be 6.6 M/atm. henrys-law.orgnoaa.gov This value suggests a moderate potential for volatilization from surface waters to the atmosphere. The vapor-phase reaction with photochemically produced hydroxyl radicals is an important atmospheric degradation pathway. For bis(2-chloroisopropyl) ether, the estimated atmospheric half-life is approximately 6.2 days, suggesting that once in the atmosphere, it can be degraded. nih.gov

Table 1: Environmental Transport-Related Properties of Structurally Similar Chloroethers

| Property | Compound | Value | Implication for this compound | Reference |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | bis(2-chloroethyl)ether | 75.9 L/kg | Low to moderate adsorption to soil and sediment, potential for mobility. | epa.gov |

| Henry's Law Constant (HLC) | bis(2-chloroisopropyl)ether | 6.6 M/atm | Moderate potential for volatilization from water to air. | henrys-law.orgnoaa.gov |

| Atmospheric Half-life (vapor-phase reaction with OH radicals) | bis(2-chloroisopropyl)ether | ~6.2 days | Potential for degradation in the atmosphere. | nih.gov |

Note: Data presented is for structurally similar compounds and is used to infer the likely behavior of this compound due to a lack of specific experimental data.

Biotic Transformation Pathways

The biodegradation of this compound is a critical process influencing its persistence in the environment. Microbial activity, in particular, plays a significant role in its transformation, often through enantioselective processes.

Enantioselective Biodegradation Processes

Significant enantiomeric discriminations have been observed in water samples containing chlorinated bis(propyl) ethers, indicating that enantioselective biodegradation is a key degradation mechanism. researchgate.net Studies on the closely related compound, bis-(1-chloro-2-propyl) ether (BCPE), by Rhodococcus sp. strain DTB have demonstrated a preferential attack on the (S)-configured ether-linked carbons. This results in an enantioselective enrichment of the (R,R)-BCPE enantiomer. oup.com This stereoselectivity is a hallmark of enzyme-catalyzed reactions and suggests that specific microbial enzymes are responsible for the initial steps of degradation. The configuration of the chiral carbon atom adjacent to the ether bond significantly influences the rate of microbial degradation. oup.com

Microbial Degradation Mechanisms

Microbial degradation of chlorinated ethers like this compound has been studied in various bacteria, with Rhodococcus species being particularly effective. The degradation pathway for the related compound bis(1-chloro-2-propyl) ether by Rhodococcus sp. strain DTB involves an initial scission of the ether bond. nih.gov This crucial first step is believed to be catalyzed by a flavin-dependent monooxygenase. researchgate.net Inhibition of this ether scission by methimazole (B1676384) further supports the involvement of a flavin-dependent enzyme. nih.gov

Following the cleavage of the ether linkage, subsequent dehalogenation of the resulting chlorinated compounds occurs. nih.gov Key intermediates identified during the degradation of bis(1-chloro-2-propyl) ether include 1-chloro-2-propanol (B90593) and chloroacetone. oup.comnih.gov These intermediates are then further metabolized, eventually leading to their complete biodegradation. nih.gov The ability of some Rhodococcus strains to utilize the unhalogenated moiety of chlorinated ethers as a sole carbon and energy source further highlights their role in the detoxification of these compounds. nih.gov

Table 2: Key Intermediates in the Microbial Degradation of a Related Chloroether

| Intermediate Compound | Precursor Compound | Degrading Microorganism | Reference |

| 1-chloro-2-propanol | bis(1-chloro-2-propyl) ether | Rhodococcus sp. strain DTB | oup.comnih.gov |

| Chloroacetone | bis(1-chloro-2-propyl) ether | Rhodococcus sp. strain DTB | oup.comnih.gov |

Abiotic Transformation Processes

In addition to biotic degradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment, although their significance can vary depending on environmental conditions.

Hydrolysis

The hydrolysis of chloroethers is significantly influenced by the position of the chlorine atom relative to the ether linkage. For β-chloroethers, such as this compound, the carbon-chlorine bond is relatively stable to abiotic cleavage. cdc.gov For the analogous compound bis(2-chloroethyl)ether, the estimated half-life for the hydrolysis of the carbon-chlorine bond at 20°C is approximately 22 years. cdc.gov This suggests that hydrolysis is likely a very slow degradation process for this compound under typical environmental conditions and that it is likely to persist in aqueous environments for long periods if hydrolysis is the only degradation pathway. cdc.gov

Photolysis

Direct photolysis of this compound in the environment is not well-documented. However, indirect photodegradation, particularly in the presence of photosensitizers or through reactions with photochemically generated reactive species, can be a relevant transformation pathway. For instance, the photodegradation of the structurally similar organophosphate flame retardant, tris(1,3-dichloropropyl) phosphate (B84403) (TDCPP), has been demonstrated using titanium dioxide (TiO2) nanoparticles under UV irradiation. acs.org This process led to the nearly complete mineralization of TDCPP, suggesting that photocatalysis could be a potential degradation route for this compound in sunlit surface waters containing suitable photocatalytic materials. acs.org As mentioned previously, the vapor-phase reaction with hydroxyl radicals, a key process in atmospheric photochemistry, is estimated to have a half-life of about 6.2 days for the related bis(2-chloroisopropyl) ether. nih.gov

Volatilization

This compound has a reported boiling point of 135-140°C at 10 mmHg ontosight.ai. This suggests a relatively low volatility under standard conditions. The vapor pressure of a substance is inversely related to its boiling point; a higher boiling point generally corresponds to a lower vapor pressure and thus a lower tendency to volatilize. While a precise vapor pressure value is not available, the high boiling point indicates that volatilization from dry surfaces is not likely to be a primary mode of environmental transport.

The Henry's Law constant (H) is a key parameter for assessing the partitioning of a chemical between water and air. A low Henry's Law constant indicates that a substance is less likely to volatilize from water. Although a measured Henry's Law constant for this compound was not found, it can be estimated. For structurally similar compounds, such as bis(2-chloroethyl)ether, the Henry's Law constant is low epa.gov. Given the structural similarities, it is expected that this compound would also have a low Henry's Law constant, suggesting that volatilization from moist soil and water surfaces would be a slow process regulations.gov.

The following table summarizes the relevant physical properties for estimating the volatilization of this compound.

Table 1: Physical Properties of this compound Relevant to Volatilization

| Property | Value | Implication for Volatilization |

|---|---|---|

| Boiling Point | 135-140°C at 10 mmHg ontosight.ai | High boiling point suggests low vapor pressure and thus low volatilization from dry surfaces. |

Role of Environmental Particulates and Minerals

The transport and fate of this compound in the environment are significantly influenced by its interaction with suspended particulates in the water column and with soil and sediment minerals. The extent of this interaction is largely determined by the compound's tendency to adsorb to these materials, a process quantified by the soil organic carbon-water partitioning coefficient (Koc).

Halogenated hydrophobic organic compounds, a class to which this compound belongs, generally exhibit strong sorption to solid phases, particularly those rich in organic matter irma-international.org. This adsorption to soil and sediment particles can reduce their mobility and bioavailability in the environment irma-international.org. For a structurally related compound, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), which contains dichloropropyl groups, the commercial product has been noted to contain trace amounts of tris(2,3-dichloropropyl) phosphate who.int. Studies on another related compound, Tris(2-chloro-1-propyl) ether (TCPE), have shown moderate sorption to sediment, with a log Koc value between 2.7 and 2.9. This suggests that this compound may also exhibit moderate adsorption to environmental particulates.

The interaction of organic compounds with clay minerals is a complex process that can involve adsorption on external and internal surfaces, ion exchange, and grafting reactions oecd.org. The specific interactions depend on the type of clay mineral and the chemical properties of the organic compound oecd.org. Given the polar nature of the ether linkage and the presence of chlorine atoms, this compound may interact with the charged surfaces of clay minerals through various mechanisms, including dipole-dipole interactions and van der Waals forces. This sorption to clay minerals can further limit its movement in soil and aquatic systems.

The following table provides an estimated range for the soil organic carbon-water partitioning coefficient (Koc) based on a structurally similar compound.

Table 2: Estimated Adsorption Potential of this compound

| Parameter | Estimated Value/Range | Significance |

|---|

Bioaccumulation Potential in Aquatic Biota

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food). The potential for a chemical to bioaccumulate in aquatic organisms is a critical factor in assessing its environmental risk. This potential is often expressed as the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Research on a mixture containing bis(dichloropropyl) ether isomers reported a low bioconcentration potential, with a logarithm of the bioconcentration factor (log BCF) of less than 2.7. A low BCF value suggests that the substance is not likely to accumulate to high concentrations in aquatic organisms from water exposure alone.

The bioaccumulation of a substance is influenced by several factors, including its hydrophobicity (often indicated by the octanol-water partition coefficient, log Kow), its rate of metabolism and elimination by the organism, and the organism's physiological characteristics ca.gov. While a specific log Kow for this compound was not found in the reviewed literature, the reported low BCF suggests that either its uptake is limited or it is readily metabolized and eliminated by aquatic organisms. For many organic compounds, a high log Kow is a predictor of high bioaccumulation potential; however, this relationship is not always straightforward, especially for compounds that undergo significant biotransformation ca.gov.

The following table summarizes the available information on the bioaccumulation potential of this compound in aquatic biota.

Table 3: Bioaccumulation Potential of this compound

| Parameter | Reported Value | Interpretation |

|---|

Toxicological Research on Bis 2,3 Dichloropropyl Ether

In Vitro Cytotoxicity Assessments

In vitro toxicological evaluations are crucial for determining the potential hazards of chemical compounds at the cellular level. While cytotoxicity assessments are a standard component of such research, detailed public data focusing specifically on cell viability and metabolic activity for Bis(2,3-dichloropropyl) Ether are limited in readily available scientific literature. Research has primarily centered on the genotoxic potential of the compound.

Cell Viability and Metabolic Activity Evaluations

Specific quantitative data from cell viability assays (such as Trypan Blue exclusion or MTT/XTT assays) and direct metabolic activity evaluations for this compound are not extensively detailed in prominent research studies. Typically, such evaluations are performed to establish the appropriate concentration ranges for subsequent genotoxicity and mutagenicity tests, ensuring that the observed effects are not merely a consequence of widespread cell death.

Specific Cellular Models (e.g., Primary Hepatocytes, MCL-5 Cells)

The human MCL-5 cell line has been a key cellular model in the toxicological assessment of this compound. acs.org MCL-5 cells are metabolically competent, meaning they express enzymes capable of metabolizing foreign compounds into reactive intermediates, which is critical for evaluating substances that require metabolic activation to become genotoxic. acs.org While primary hepatocytes are also a common model for such studies, the significant findings for this specific ether have been reported using the MCL-5 cell line. acs.org

Genotoxicity Studies

Genotoxicity studies investigate the ability of a chemical agent to damage cellular genetic material (DNA), leading to mutations or chromosomal abnormalities. This compound has been subjected to a range of in vitro genotoxicity assays, which have demonstrated its potential to induce genetic damage, particularly after metabolic activation. acs.org

Bacterial Mutagenesis Assays (e.g., Salmonella typhimurium strains TA 100, TA 1535, TA 98)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This test utilizes various strains of Salmonella typhimurium that are engineered to detect different types of mutations.

Research findings indicate that this compound is a potent mutagen in Salmonella typhimurium strains TA 100 and TA 1535, and to a lesser degree in strain TA 98. acs.org A crucial aspect of this finding is that the mutagenic activity was observed only in the presence of an external metabolic activation system (S9 mix), derived from rat liver homogenates. acs.org This suggests that the parent compound is not directly mutagenic, but its metabolites are responsible for inducing the genetic mutations. acs.org Strains TA 100 and TA 1535 are designed to detect base-pair substitution mutations. uke.de

Interactive Table: Bacterial Mutagenesis Assay Results for this compound

| Salmonella typhimurium Strain | Type of Mutation Detected | Mutagenic Response | Metabolic Activation (S9 Mix) Required |

|---|---|---|---|

| TA 100 | Base-pair substitution | Potent mutagen | Yes |

| TA 1535 | Base-pair substitution | Potent mutagen | Yes |

| TA 98 | Frameshift mutation | Weakly mutagenic | Yes |

Chromosomal Damage and Micronuclei Induction (e.g., MCL-5 Cells)

To assess chromosomal damage in a human cell model, studies have investigated the induction of micronuclei by this compound in the metabolically competent MCL-5 cell line. acs.org Micronuclei are small, secondary nuclei that form in cells that have undergone chromosomal breakage or damage to the mitotic spindle. Their presence is a well-established indicator of genotoxic events.

The research demonstrated a linear, dose-dependent increase in the formation of micronuclei in MCL-5 cells following exposure to this compound. acs.org This finding indicates that the compound is capable of causing significant structural or numerical chromosomal damage in human cells.

DNA Strand Breakage Analysis (e.g., Alkaline Single-Cell Gel Electrophoresis/"Comet" Assay)

The capacity of this compound to cause direct DNA damage was further analyzed using the alkaline single-cell gel electrophoresis, or "comet," assay. acs.org This technique is highly sensitive for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA containing breaks and alkali-labile sites migrates out of the nucleus during electrophoresis, forming a "comet tail" whose length and intensity correlate with the extent of the damage.

In studies using MCL-5 cells, this compound was shown to clearly induce DNA strand breaks. acs.org This effect was observed within a concentration range of 4.5 to 45.5 µg/mL, confirming the DNA-damaging potential of this chemical compound in a human cell line. acs.org

Interactive Table: Genotoxicity Endpoints for this compound in MCL-5 Cells

| Genotoxicity Assay | Cellular Model | Observed Effect | Key Finding |

|---|---|---|---|

| Micronucleus Induction | MCL-5 Cells | Increased micronuclei formation | Demonstrates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential. |

| Alkaline "Comet" Assay | MCL-5 Cells | DNA strand breaks | Confirms direct DNA damage. |

Influence of Metabolic Activation Systems (e.g., S9 Mix)

The genotoxic activity of this compound is notably dependent on metabolic activation. In vitro studies have demonstrated that this compound functions as a potent mutagen, but only when subjected to a metabolic activation system, such as the S9 mix derived from rat liver homogenates. nih.gov This requirement for metabolic activation suggests that the parent compound itself is not the ultimate mutagen, but rather it is converted into reactive metabolites that are responsible for the observed genetic damage.

Research utilizing the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, has provided clear evidence for this metabolic dependency. This compound showed potent mutagenic effects in strains TA100 and TA1535, and to a lesser degree in strain TA98, exclusively in the presence of the S9 mix. nih.gov The absence of mutagenicity without the S9 mix indicates that enzymatic processes, likely mediated by cytochrome P-450 enzymes present in the liver fraction, are necessary to transform the ether into its genotoxic form.

| S. typhimurium Strain | Result without S9 Mix | Result with S9 Mix |

|---|---|---|

| TA100 | Negative | Potent Mutagen |

| TA1535 | Negative | Potent Mutagen |

| TA98 | Negative | Mutagenic (lesser extent) |

Cell Transformation and Carcinogenic Potential

Induction of Malignant Transformation (e.g., C3H/M2 Mouse Fibroblasts)

The carcinogenic potential of this compound has been assessed through cell transformation assays, which measure the ability of a chemical to induce neoplastic-like changes in cultured cells. In studies using C3H/M2 mouse fibroblasts, this compound was shown to induce malignant transformation. nih.gov Consistent with the mutagenicity data, this transforming activity was also dependent on the presence of an external metabolic activation system (S9 mix). nih.gov This finding provides a direct link between the compound's metabolism and its ability to initiate a carcinogenic-like process at the cellular level.

Suspected Carcinogenic Properties Based on In Vitro Evidence

The collective in vitro evidence strongly suggests that this compound possesses carcinogenic potential. nih.gov This suspicion is founded on two key observations: its potent, metabolism-dependent mutagenicity and its ability to induce malignant transformation in mammalian cells. nih.gov Mutagenicity is a well-established indicator of carcinogenic potential, as genetic mutations are a primary mechanism in the initiation of cancer. The confirmation of cell-transforming activity further strengthens this hypothesis, demonstrating that the compound can cause phenotypic changes associated with cancer in a cellular model.

Comparative Analysis with Structurally Related Carcinogens and Mutagens (e.g., 1,2,3-Trichloropropane)

A comparative analysis with structurally similar compounds, such as 1,2,3-trichloropropane (B165214), provides further context for the toxicological profile of this compound. 1,2,3-Trichloropropane is a chlorinated hydrocarbon that is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, where it caused tumors at multiple sites in rats and mice. nih.gov

Both compounds are small, chlorinated aliphatic molecules. The carcinogenicity of 1,2,3-trichloropropane is also linked to its metabolism. In vitro studies with rat and human liver microsomes have shown that it is metabolized to reactive intermediates, including 1,3-dichloroacetone, which is a known mutagen. nih.govnih.gov This parallel reliance on metabolic activation to produce genotoxic metabolites is a significant similarity between 1,2,3-trichloropropane and this compound. The structural alert for toxicity in both molecules is the chlorinated propyl chain, which is a substrate for metabolic enzymes that can generate reactive, DNA-damaging species.

Metabolism and Biotransformation of this compound

In Vitro Metabolic Pathway Elucidation

While specific studies fully elucidating the metabolic pathway of this compound are limited, the pathways can be inferred from research on analogous halogenated compounds. The requisite presence of the S9 mix for its mutagenic activity points towards oxidative metabolism by cytochrome P-450 (CYP450) enzymes as a primary biotransformation route. nih.gov

Studies on the structurally related flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) show that its metabolism by rat liver microsomes is dependent on NADPH and oxygen, which is characteristic of CYP450-mediated reactions. nih.gov This process leads to oxidative debromination and the formation of metabolites like 2-bromoacrolein, which is believed to be the ultimate mutagenic agent. nih.gov It is plausible that this compound undergoes a similar oxidative dehalogenation and/or hydroxylation on the propyl chains. This could lead to the formation of unstable intermediates that can break down to release reactive aldehydes, such as 2,3-dichloropropionaldehyde, or epoxides, which are capable of binding to DNA and inducing mutations. Another potential metabolic route, observed with compounds like bis(2-chloroethyl)ether, involves ether cleavage and conjugation, for instance with glutathione, leading to the formation of mercapturic acid derivatives. nih.gov

| Compound Name |

|---|

| 1,3-dichloroacetone |

| 1,2,3-Trichloropropane |

| 2,3-dichloropropionaldehyde |

| 2-bromoacrolein |

| This compound |

| bis(2-chloroethyl)ether |

| Glutathione |

| tris(2,3-dibromopropyl)phosphate |

Identification of Biotransformation Products

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant data gap regarding the biotransformation of this compound. Despite extensive searches for in vivo and in vitro studies, no specific research detailing the metabolic pathways or identifying the biotransformation products of this particular chemical compound could be located.

The metabolism of structurally related compounds, such as other chlorinated ethers and organophosphate flame retardants, has been investigated. For instance, studies on bis(2-chloroethyl)ether have identified its metabolites in rats. Similarly, the biotransformation of the widely used flame retardant tris(1,3-dichloropropyl) phosphate (B84403) (TDCPP) is well-documented, with its primary metabolite identified as bis(1,3-dichloropropyl) phosphate (BDCPP). However, due to the specific molecular structure of this compound, it is not scientifically sound to extrapolate the metabolic fate of these related substances to predict its biotransformation products.

Therefore, as of the current body of scientific knowledge, the metabolites of this compound remain uncharacterized. Further research, including animal studies and in vitro assays with liver microsomes, would be necessary to elucidate its metabolic pathways and identify the resulting biotransformation products. Such studies are crucial for a complete understanding of the toxicokinetics and potential health risks associated with exposure to this compound.

Data on the biotransformation products of this compound is not available in the current scientific literature.

Human Exposure Assessment and Biomonitoring Considerations

Identification of Potential Exposure Pathways

Humans can be exposed to Bis(2,3-dichloropropyl) Ether through various routes. The primary pathways include contact with contaminated environmental media, inhalation, dermal absorption, and ingestion.

Contamination of environmental media is a significant pathway for human exposure to chloroethers. Industrial manufacturing and disposal sites are potential sources of these compounds in the environment.

Water: Low levels of the related compound bis(2-chloroethyl) ether have been detected in the drinking water of several cities, with higher concentrations found in groundwater near waste disposal sites epa.gov. Monitoring near industrial facilities that produce or use chlorinated compounds is crucial for assessing water contamination cdc.govcdc.gov. For instance, studies have been conducted to develop methods for detecting beta-chloroethers in water samples near potential industrial emitters epa.gov.

Soil and Sediment: Due to its chemical properties, this compound may adsorb to soil and sediment, leading to long-term contamination in certain areas.

Dust: Indoor dust can be a reservoir for semi-volatile organic compounds. The related flame retardant, tris(1,3-dichloropropyl) phosphate (B84403) (TDCPP), which is structurally similar, is frequently detected in dust from homes, offices, and vehicles uzh.ch. This suggests that this compound could also accumulate in indoor dust, leading to exposure through inhalation or ingestion of dust particles uzh.ch.

Inhalation is a primary route of exposure, particularly in occupational settings where this compound or related chemicals are produced or used egle.state.mi.us.

Occupational Settings: Workers in chemical manufacturing plants may be exposed to vapors of chlorinated ethers epa.govegle.state.mi.us. Acute inhalation exposure to the related compound bis(2-chloroethyl) ether is known to cause severe irritation of the respiratory tract epa.govcdc.govepa.gov.

General Environment: Evaporation from contaminated water or soil can release the compound into the air. A harmful concentration of the related compound di(2,3-epoxypropyl)ether can be reached quickly upon evaporation at 20°C inchem.org. While data for this compound is limited, its volatility will determine the risk from inhalation in the general environment.

Direct contact with the skin is another potential route of exposure. The substance can be absorbed through the skin, which can be a significant pathway in both occupational and residential environments inchem.org.

Chemical Properties: The efficiency of dermal absorption is influenced by a substance's molecular weight and lipophilicity (LogPow). Substances with a molecular weight below 500 g/mol and a LogPow between 1 and 4 are generally well-absorbed through the skin europa.eu. This compound has a molecular weight of 239.96 g/mol , suggesting it has the potential to penetrate the skin nih.gov.

Occupational and Consumer Contact: Workers handling the chemical without adequate protective gear are at risk of dermal exposure inchem.org. For the general population, contact with consumer products or media like contaminated soil or dust containing the chemical could lead to dermal uptake. Studies on other flame retardants like Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) have shown that they are dermally bioavailable nih.gov.

Ingestion can occur through the consumption of contaminated food or water, or incidentally through hand-to-mouth contact after touching contaminated surfaces or dust inchem.org.

Contaminated Water: As mentioned, related chloroethers have been found in drinking water supplies, making ingestion a direct exposure route for the general population epa.govegle.state.mi.us.

Incidental Dust Ingestion: In environments where the compound is present in dust, young children are particularly susceptible to exposure through their frequent hand-to-mouth activities inchem.org.

Food Chain Contamination: While not specifically documented for this compound, lipophilic compounds can bioaccumulate in the food chain, leading to exposure through the diet.

Table 1: Summary of Potential Human Exposure Pathways for this compound and Related Compounds

| Exposure Pathway | Potential Sources | Exposed Populations |

| Environmental Media | Contaminated water, soil, and indoor dust near industrial sites or from consumer products. | General population, residents near industrial zones. |

| Inhalation | Volatilization from contaminated media; industrial air emissions. | Occupational workers, general population. |

| Dermal Absorption | Direct contact with the liquid chemical, contaminated surfaces, soil, or dust. | Occupational workers, general population (especially children). |

| Ingestion | Consumption of contaminated drinking water; incidental ingestion of dust. | General population (especially children). |

Challenges in Biomonitoring for this compound

Biomonitoring involves measuring a chemical or its metabolites in biological samples (e.g., blood, urine) to assess exposure. Several challenges complicate the biomonitoring of this compound.

Lack of Specific Biomarkers: A major hurdle is the absence of identified, specific biomarkers of exposure for this compound cdc.gov. To effectively conduct biomonitoring, it is essential to know how the compound is metabolized in the human body and to identify the major, unique metabolites excreted in urine or other biological matrices. For the related flame retardant TDCPP, its metabolite bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is used as a specific biomarker uzh.ch. Similar research is needed for this compound.

Rapid Metabolism and Short Half-Life: Many organophosphate and chlorinated compounds are rapidly metabolized and excreted from the body uzh.ch. This short biological half-life means that the window for detecting exposure is very narrow. Biomarkers in blood or urine may only reflect very recent exposure (within hours to a few days), making it difficult to assess chronic or long-term exposure patterns. This temporal variability is a significant challenge in designing effective biomonitoring studies nih.gov.

Analytical Sensitivity and Accuracy: Detecting the very low concentrations of the parent compound or its metabolites in biological samples requires highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) uzh.ch. Ensuring the accuracy and comparability of results across different laboratories and studies is another challenge, often requiring the use of standard reference materials and participation in external quality assessment programs nih.gov.

Lack of Toxicokinetic Data: There is insufficient data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans. Without this information, it is difficult to relate the concentration of a biomarker in a biological sample to the external dose received by the individual.

Table 2: Key Challenges in Biomonitoring for this compound

| Challenge | Description | Implication for Exposure Assessment |

| No Identified Specific Biomarker | The metabolic pathways are not well understood, and no unique metabolite has been identified for routine measurement. | It is currently difficult to specifically measure exposure to this compound in human samples. |

| Short Biological Half-Life | Similar compounds are metabolized and excreted rapidly, likely within a few days. | A single measurement may not represent typical long-term exposure. Multiple samples are needed to assess variability. |

| Analytical Methodology | Requires sophisticated and highly sensitive analytical equipment to detect trace levels in complex matrices like urine or blood. | High cost and limited availability of capable laboratories can restrict large-scale studies. |

| Data Interpretation | Lack of human toxicokinetic data makes it difficult to link a biomarker level to the external exposure dose and potential health risks. | The public health significance of detected levels is hard to determine. |

Analytical Methodologies for the Detection and Quantification of Bis 2,3 Dichloropropyl Ether

The accurate detection and quantification of Bis(2,3-dichloropropyl) Ether in various environmental matrices are crucial for assessing its environmental fate, human exposure, and potential risks. This section details the analytical methodologies employed for this purpose, with a focus on method validation, performance characteristics, and advanced isomer-specific and enantioselective analysis.

Risk Assessment Frameworks and Environmental Health Implications

Human Health Risk Characterization

Human health risk characterization evaluates the potential for adverse health effects in humans exposed to a chemical. This process involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification For chloroalkyl ethers, toxicity has been primarily observed in the liver, kidneys, and lungs egle.state.mi.us. Animal studies on related compounds have shown various effects. For instance, acute inhalation exposure to Bis(2-chloroethyl) ether in animals causes irritation of the respiratory tract, congestion of the brain, liver, and kidneys, and effects on the central nervous system epa.gov.

Dose-Response Assessment This step quantifies the relationship between the dose of the chemical and the incidence of adverse health effects. For non-cancer effects, a Reference Dose (RfD) is often derived. The RfD is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime.

For the related compound Bis(2-chloroisopropyl) ether, the U.S. Environmental Protection Agency (EPA) has established an oral RfD based on a 24-month mouse study. The critical effects noted were decreased growth rate, food consumption, and organ weights egle.state.mi.us.

Table 2: Human Health Toxicity Values for Analogous Chloro-ethers

| Compound | Value | Agency/Source | Critical Effect | Reference |

|---|---|---|---|---|

| Bis(2-chloroisopropyl) ether | Oral RfD: 0.04 mg/kg/day | U.S. EPA | Decreased growth and organ weights | egle.state.mi.us |

| Bis(2-chloroisopropyl) ether | NOAEL: 35.8 mg/kg/day | Mitsumori et al. (1979) | Basis for the RfD | egle.state.mi.us |

The carcinogenicity of these compounds is also a significant concern. Bis(2-chloroethyl) ether is classified by the EPA as a Group B2, a probable human carcinogen, based on an increased incidence of liver tumors in mice epa.gov. The International Agency for Research on Cancer (IARC) has classified Bis(2-chloroisopropyl) ether in Group 3 (not classifiable as to its carcinogenicity to humans) due to limited evidence in experimental animals egle.state.mi.us.

Exposure Assessment Potential human exposure pathways include inhalation and dermal contact in occupational settings, and ingestion of contaminated drinking water for the general population cdc.govegle.state.mi.us. Low levels of related compounds have been detected in some drinking water supplies and in groundwater near waste disposal sites epa.govcdc.gov.

Risk Characterization This final step integrates the information from the previous steps to estimate the likelihood and magnitude of human health risks. For non-cancer risks, a Hazard Quotient (HQ) is calculated by dividing the potential daily intake by the RfD. For carcinogenic risks, the cancer risk is estimated by multiplying the exposure level by a cancer slope factor.

Broader Public Health and Environmental Policy Considerations

The potential risks posed by chlorinated ethers have led to the development of public health and environmental policies aimed at minimizing exposure. These policies are typically enacted by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Regulatory Standards and Guidelines Various agencies establish exposure limits for air and water to protect public health. For instance, the Michigan Department of Environmental Quality set an Initial Threshold Screening Level (ITSL) for Bis(2-chloroisopropyl) ether of 140 µg/m³ based on its oral RfD egle.state.mi.us. For Bis(2-chloroethyl) ether, OSHA has set a Permissible Exposure Limit (PEL) ceiling of 15 ppm for workplace air epa.gov. Such chemicals are often designated as hazardous substances under environmental laws like the Clean Water Act and the Clean Air Act cdc.gov.

Environmental Monitoring and Remediation Compounds like Bis(2-chloroisopropyl) ether are included in environmental monitoring programs near industrial sites and are targeted for cleanup at hazardous waste sites under programs like the Superfund epa.govepa.gov. Remediation of contaminated sites is crucial to prevent the migration of these chemicals into groundwater and drinking water sources. Remediation strategies for contaminated soil and water can include a range of physical, chemical, and biological methods mdpi.com. Physical approaches may involve adsorption or thermal desorption, while chemical methods could utilize advanced oxidation processes mdpi.com.

Given the persistence and potential toxicity of chlorinated ethers, a precautionary approach is often warranted in policy-making. This includes promoting the use of safer alternatives where possible and implementing stringent controls on the release of these compounds into the environment.

Future Research Directions for Bis 2,3 Dichloropropyl Ether

Elucidation of In Vivo Toxicological Mechanisms

Currently, there is a significant lack of publicly available in vivo toxicological data for Bis(2,3-dichloropropyl) Ether. While studies on analogous compounds like bis(2-chloroisopropyl) ether have shown effects such as increased liver and kidney weights in animal models, it is crucial to determine if this compound elicits similar or distinct toxicological responses. nih.gov Future research should prioritize comprehensive animal studies to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these pharmacokinetic and pharmacodynamic processes is fundamental to identifying potential target organs and mechanisms of toxicity. Such studies would provide the foundational data necessary to begin assessing its potential for adverse health effects in humans.

Comprehensive Environmental Fate Modeling and Transport Dynamics

The environmental behavior of this compound is largely uncharacterized. To predict its persistence, mobility, and potential for bioaccumulation, comprehensive environmental fate and transport modeling is essential. This would involve determining key physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient. Research into its degradation pathways, including hydrolysis and biodegradation, is also critical. For instance, studies on the biodegradation of similar compounds like bis(1-chloro-2-propyl) ether have identified specific microbial strains and enzymatic pathways involved in their breakdown. nih.gov Similar investigations for this compound would be invaluable for understanding its environmental persistence. Furthermore, modeling its transport in various environmental compartments, such as soil, water, and air, will be vital for predicting its distribution and potential for long-range transport.

Development of Advanced Biomonitoring Techniques

Effective assessment of human exposure to this compound requires the development of sensitive and specific biomonitoring methods. Currently, there are no established biomarkers of exposure for this specific compound. Future research should focus on identifying unique metabolites of this compound in biological matrices such as urine and blood. For example, methods have been developed for the determination of bis(1,3-dichloropropyl) phosphate (B84403), a metabolite of a related flame retardant, in urine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). uzh.chuzh.chuzh.ch The development of analogous analytical methods for this compound and its metabolites would enable the accurate measurement of internal exposure levels in human populations, which is a critical component of risk assessment.

Remediation Strategies for Contaminated Sites

Given the potential for environmental contamination from industrial activities, research into effective remediation strategies for sites contaminated with this compound is necessary. While general remediation technologies for chlorinated solvents exist, their efficacy for this specific compound is unknown. Future studies should investigate the applicability of various remediation techniques, such as bioremediation and chemical oxidation. For instance, research on diphenyl ether herbicides has explored bioremediation, physical remediation, and chemical remediation as potential cleanup methods. mdpi.com Investigating similar approaches for this compound, including the identification of microorganisms capable of its degradation, could lead to the development of effective and environmentally sound cleanup strategies. The development of analytical methods to monitor the progress of remediation efforts in environmental media will also be a crucial aspect of this research. epa.gov

Q & A

Q. What remediation strategies are effective for this compound in aquatic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.